molecular formula C9H20O B1585245 3-Nonanol CAS No. 624-51-1

3-Nonanol

Cat. No.: B1585245
CAS No.: 624-51-1
M. Wt: 144.25 g/mol
InChI Key: GYSCXPVAKHVAAY-UHFFFAOYSA-N
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Description

3-Nonanol: is an organic compound with the molecular formula C₉H₂₀O It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atomsnonan-3-ol and is characterized by its clear, colorless liquid form. It is commonly used in the fragrance industry due to its pleasant odor and is also a valuable intermediate in organic synthesis .

Mechanism of Action

Target of Action

As a fatty alcohol

Mode of Action

Fatty alcohols like 3-Nonanol can interact with biological membranes and proteins, potentially altering their function . .

Pharmacokinetics

As a fatty alcohol, it is likely to be absorbed through the gastrointestinal tract if ingested, and possibly through the skin if applied topically . Once in the body, it may be distributed to various tissues and metabolized by enzymes in the liver The metabolites would then be excreted, likely in the urine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nonanol can be synthesized through the hydrogenation of n-nonanal . The process involves the following steps:

    Raw Material Preparation: The primary reactant, n-nonanal, can be produced via petrochemical routes or bio-fermentation.

    Reaction Process: In a high-pressure reactor, n-nonanal is combined with a metal catalyst such as nickel or copper. Hydrogen gas is then introduced, and the mixture is maintained at a specific temperature and pressure. The hydrogenation reaction converts n-nonanal to this compound.

    Post-Treatment: The reaction mixture is cooled, and hydrogen gas flow is stopped. The reaction liquid is then distilled to separate unreacted n-nonanal and this compound. Acidic impurities are removed by alkaline washing, followed by water washing to neutralize the solution.

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The choice of catalyst and optimization of reaction conditions are crucial to maximize yield and purity. The process involves strict control of temperature and pressure to avoid by-product formation and ensure high selectivity .

Chemical Reactions Analysis

Types of Reactions: 3-Nonanol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form 3-nonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Although this compound is already a reduced form, it can undergo further reduction under specific conditions to form nonane.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming 3-nonyl chloride or 3-nonyl bromide, respectively.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with a metal catalyst

    Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Nonanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in creating more complex molecules for research and industrial applications.

Biology: In biological research, this compound is studied for its potential as a pheromone or signaling molecule in insects. It is also used in studies related to olfactory receptors and scent detection.

Medicine: While not widely used in medicine, this compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: this compound is extensively used in the fragrance industry due to its pleasant odor. It is also employed in the production of plasticizers, stabilizers, and other industrial chemicals .

Comparison with Similar Compounds

    1-Nonanol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It has different reactivity and physical properties compared to 3-Nonanol.

    2-Nonanol: A secondary alcohol like this compound but with the hydroxyl group on the second carbon atom. It shares some chemical properties but differs in its reactivity and applications.

    3-Decanol: A similar secondary alcohol with a longer carbon chain, leading to different physical and chemical properties.

Uniqueness of this compound: this compound’s position of the hydroxyl group on the third carbon atom gives it unique reactivity and physical properties compared to its isomers. Its specific structure makes it particularly valuable in fragrance applications and as an intermediate in organic synthesis .

Properties

IUPAC Name

nonan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSCXPVAKHVAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862317
Record name 3-Nonanol
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Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

195.00 °C. @ 760.00 mm Hg
Record name 3-Nonanol
Source Human Metabolome Database (HMDB)
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Solubility

0.315 mg/mL at 25 °C
Record name 3-Nonanol
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CAS No.

624-51-1
Record name 3-Nonanol
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Record name 3-Nonanol
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Record name 3-Nonanol
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Record name 3-Nonanol
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Record name Nonan-3-ol
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Record name 3-NONANOL
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Record name 3-Nonanol
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URL http://www.hmdb.ca/metabolites/HMDB0031732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

20.5 g (144 mmol) of 3-nonanone are initially charged in 200 ml of methanol, 5.45 g (144 mmol) of sodium borohydride are added a little at a time at room temperature and the mixture is stirred overnight. The solvent is removed under reduced pressure and the mixture is then acidified and extracted with dichloromethane. The organic phase is dried over sodium sulphate. Removal of the solvent gives 20 g (96%) of a colourless oil.
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.45 g
Type
reactant
Reaction Step Two
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-nonanol in ant communication?

A: this compound is a key component of the mandibular gland secretions in several ant species, including Myrmica scabrinodis, Myrmica rugulosa, and Myrmica schencki. [, ] Research suggests that this compound, particularly in M. scabrinodis, acts as an attractant for worker ants. [] In M. rugulosa and M. schencki, this compound, along with 3-octanol and 3-octanone, influences worker ant behavior by increasing their linear speed and reducing their sinuosity of movement. [] This highlights the crucial role of this compound in ant communication and social behavior.

Q2: Has this compound been identified in plants, and what is its potential function?

A: Yes, this compound has been recently identified as one of the volatile organic compounds (VOCs) emitted by the foliage of the grapevine cultivar Isabella (Vitis vinifera × Vitis labrusca). [] While its specific function in grapevine is yet to be fully elucidated, the study suggests that this compound, alongside other emitted compounds like 1-heptanol, 1-octanol, 2-hexanol, 2-nonanone, β-pinene, camphene, cis-hexenyl acetate, and phenethyl alcohol, might play a role in plant defense mechanisms. [] Further research is needed to confirm this hypothesis.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C9H20O. Its molecular weight is 144.26 g/mol.

Q4: Are there any studies investigating the extraction of this compound or its derivatives?

A: While not specifically focusing on this compound, a study investigated the extraction of 2-(2-pyridylazo)-1-naphthol-4-sulfonate anion using various alcohols, including 1-nonanol, 2-nonanol, this compound, and 5-nonanol. [] The research aimed to understand the solvent effect on ion-pair extraction, highlighting the potential of different alcohols, including isomers of nonanol, in separation and analytical chemistry. []

Q5: Is there research on using this compound derivatives in material science?

A: Yes, a study explored the application of a this compound derivative, 1-vinyl-3-nonanol imidazolium bromide ([C9OHVIm]Br), in material science. [] The researchers synthesized a nanoporous array anodic titanium-supported co-polymeric ionic liquids (NAAT/PILs) solid-phase microextraction (SPME) fiber using [C9OHVIm]Br as a monomer. [] This novel material demonstrated potential for extracting polar alcohols and volatile fatty acids from aqueous solutions, highlighting the potential of this compound derivatives in developing advanced materials for analytical applications. []

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